molecular formula C10H10N2O2 B6353808 Methyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1359656-03-3

Methyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B6353808
CAS No.: 1359656-03-3
M. Wt: 190.20 g/mol
InChI Key: QJDDEACCAHZWML-UHFFFAOYSA-N
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Description

Methyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their wide range of applications in medicinal chemistry and material science due to their unique structural characteristics .

Biochemical Analysis

Biochemical Properties

Methyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) by interacting with specific bacterial enzymes . The nature of these interactions often involves inhibition of enzyme activity, which can disrupt bacterial metabolic processes and lead to cell death.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of certain bacterial cells by interfering with their DNA replication and repair mechanisms . Additionally, it can modulate the expression of genes involved in stress response and metabolic pathways, thereby altering cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of enzymes involved in DNA synthesis, thereby preventing bacterial replication . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound can result in adaptive responses in cells, such as changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit bacterial growth without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as liver damage and oxidative stress . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, beyond which toxicity increases.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic processes can affect the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into bacterial cells via specific membrane transporters, where it can exert its antibacterial effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules and increase its efficacy in inhibiting bacterial growth.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds, followed by cyclization and esterification . The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or ethanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-3-4-9-11-5-8(10(13)14-2)12(9)6-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDDEACCAHZWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C2C(=O)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601169221
Record name Imidazo[1,2-a]pyridine-3-carboxylic acid, 6-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601169221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1359656-03-3
Record name Imidazo[1,2-a]pyridine-3-carboxylic acid, 6-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1359656-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine-3-carboxylic acid, 6-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601169221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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